molecular formula C14H21Cl3N4 B1405769 3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride CAS No. 1923088-62-3

3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride

Cat. No.: B1405769
CAS No.: 1923088-62-3
M. Wt: 351.7 g/mol
InChI Key: OTXORXYJVPVEFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Development of Histamine H3 Receptor Ligands

The journey toward understanding histamine H3 receptor pharmacology began in 1983 with the landmark discovery of the third histamine receptor through traditional pharmacological approaches. Researchers employed an innovative methodology consisting of assessing the inhibitory effect of histamine on its own release from depolarized rat brain slices, which revealed the existence of a previously unknown autoreceptor system. This discovery marked a pivotal moment in neuropharmacology, as it demonstrated that histaminergic neurons possessed sophisticated autoregulatory mechanisms that could modulate their own neurotransmitter release.

The initial characterization of histamine H3 receptors revealed their unique properties compared to the previously known histamine H1 and H2 receptors. Unlike these peripheral receptors, histamine H3 receptors were found to be primarily located in the central nervous system, where they function as inhibitory autoreceptors on histaminergic nerve terminals. The same in vitro test system that led to the receptor's discovery was subsequently instrumental in designing the first generation of highly selective and potent histamine H3 receptor ligands in 1987. The development of thioperamide as a selective antagonist and (R)alphamethylhistamine as a potent agonist represented major breakthroughs that provided researchers with essential pharmacological tools for investigating histamine H3 receptor function.

The cloning of the histamine H3 receptor gene in 1990 represented another crucial milestone in the field's development. This molecular characterization revealed that the histamine H3 receptor belonged to the superfamily of heptahelical receptors coupled to G proteins, providing important insights into its structural organization and signaling mechanisms. The genetic information facilitated the demonstration of the receptor's high constitutive activity, including its native form, and clarified its participation in the tonic control of histamine release. Furthermore, the availability of molecular tools accelerated the development of histamine H3 receptor inverse agonist programs across multiple pharmaceutical companies, leading to a rapid expansion in the diversity of available research compounds.

Evolution of Non-Imidazole H3 Receptor Antagonists

The transition from imidazole-based to non-imidazole histamine H3 receptor ligands represented a significant paradigm shift in medicinal chemistry approaches to this target. Early research focused heavily on imidazole-containing compounds due to the structural similarity with the endogenous ligand histamine, but limitations in pharmacokinetic properties and metabolic stability drove the search for alternative chemical scaffolds. Systematic investigations revealed that replacement of the imidazole ring with other heterocyclic moieties could maintain or even enhance receptor binding while potentially improving drug-like properties.

Research examining the replacement of imidazole with piperidine or pyrrolidine moieties demonstrated that these modifications affected the potency and affinity of histamine H3 receptor antagonists in markedly different ways. Studies utilizing mouse brain cortex preparations revealed that the impact of structural modifications varied considerably among different compound series. For thioperamide analogs, replacement of imidazole with piperidine resulted in a substantial decrease in potency of 2.7 logarithmic units, while clobenpropit showed a more modest reduction of 1.9 logarithmic units. Notably, some compounds such as FUB 181 and FUB 153 showed minimal changes in potency when imidazole was replaced with piperidine or pyrrolidine, suggesting that specific structural contexts could accommodate these modifications more favorably.

The development of novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold demonstrated the potential for creating potent compounds through strategic structural modifications. These investigations revealed that the most potent compounds in the series resulted from the attachment of substituted aniline amide groups to the main pharmacophore piperidine via a two-methylene linker. Such findings highlighted the importance of optimizing not only the core heterocyclic system but also the peripheral substituents and linking groups that connect different pharmacophoric elements.

The evolution toward non-imidazole compounds also involved extensive exploration of pyridine-based scaffolds, which offered distinct advantages in terms of metabolic stability and receptor selectivity. The identification of 4-(1H-Imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H3 receptor agonist exemplified the success of this approach, demonstrating that pyridine analogs could achieve exceptional receptor affinity and selectivity profiles. The compound exhibited a potency value of 9.07 on the pKi scale and showed remarkable 300-fold selectivity over the closely related histamine H4 receptor, establishing pyridine as a viable alternative to traditional imidazole pharmacophores.

Significance of 3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride in Receptor Research

The compound this compound occupies a unique position in histamine H3 receptor research due to its distinctive structural architecture that combines multiple pharmacophoric elements in a single molecular framework. This compound represents a sophisticated evolution of earlier design principles, incorporating both imidazole and pyridine moieties connected through a piperidine linker system. The molecular formula C14H21Cl3N4 with a molecular weight of 351.70 daltons reflects the complex nature of this trihydrochloride salt form, which provides enhanced aqueous solubility for research applications.

The structural significance of this compound lies in its ability to bridge the gap between traditional imidazole-based ligands and emerging non-imidazole alternatives. The presence of both an imidazole ring and a pyridine moiety within the same molecule allows researchers to investigate how different nitrogen-containing heterocycles contribute to receptor binding and functional activity. The piperidine linker provides conformational flexibility while maintaining the appropriate spatial relationships between the two aromatic systems, creating opportunities for multiple binding interactions within the histamine H3 receptor binding site.

Research applications of this compound have contributed to advancing understanding of structure-activity relationships in histamine H3 receptor ligand design. The compound serves as a valuable research tool for investigating the molecular mechanisms underlying receptor-ligand interactions and for developing new therapeutic approaches targeting histamine H3 receptors. Its availability as a research compound has facilitated studies aimed at understanding how structural modifications influence receptor selectivity, binding affinity, and functional outcomes.

The synthesis methodology for this compound involves multiple steps that reflect the complexity of creating molecules with precise stereochemical and functional group arrangements. These synthetic approaches are critical for ensuring high yield and purity of the final product, which is essential for subsequent biological evaluations and structure-activity relationship studies. The development of reliable synthetic routes has enabled researchers to access sufficient quantities of this compound for comprehensive pharmacological investigations.

Historical Progression of Structure-Activity Understanding

The development of structure-activity relationships for histamine H3 receptor ligands has progressed through several distinct phases, each characterized by increasingly sophisticated understanding of molecular recognition principles. Early investigations focused primarily on modifications of the histamine structure itself, leading to the identification of key pharmacophoric elements required for receptor binding and activation. These studies established the importance of the imidazole ring and the ethylamine side chain in maintaining receptor affinity, while also revealing opportunities for structural optimization.

Subsequent research expanded beyond simple histamine analogs to explore more diverse chemical scaffolds, including hybrid compounds that incorporated multiple pharmacophoric elements. Investigations into compounds containing both histamine-binding sites and putative hydrophobic regions revealed that piperidine and pyridine-type derivatives could display partial agonist activity. The identification of compounds such as (S)-4-(1-(1H-imidazol-4-yl)-2-(4-(trifluoromethyl)phenylthio)ethyl)piperidine as a potent histamine H3 receptor agonist demonstrated the potential for creating highly active compounds through strategic combination of different molecular fragments.

Computational docking studies have provided crucial insights into the binding modes of different agonist types, revealing that structurally diverse compounds can interact with key residues such as Asp114 and Glu206 in different manners while maintaining high receptor affinity. These investigations have shown that immepip, a prototypical histamine H3 receptor agonist, interacts with these essential residues through a binding mode that differs from that of histamine itself, suggesting that multiple productive binding orientations are possible within the receptor's active site.

The evolution of structure-activity understanding has also encompassed the development of non-imidazole compounds that achieve agonist activity through alternative molecular mechanisms. Research on 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines demonstrated that non-imidazole histamine H3 receptor ligands could achieve unusual agonist activity by forming similar interactions with the same residues as histamine. Molecular dynamics simulations revealed that such compounds maintain stable binding conformations through ionic interactions with Asp114 and hydrogen bonding with Glu206, establishing the feasibility of developing effective histamine H3 receptor modulators without traditional imidazole pharmacophores.

Compound Class Key Structural Features Receptor Affinity (pKi) Functional Activity Selectivity Profile
Traditional Imidazole Compounds Imidazole ring, ethylamine chain 8.0-9.5 Full agonists/antagonists Moderate H3 vs H4 selectivity
Piperidine Derivatives Piperidine ring replacing imidazole 6.0-8.5 Partial agonists/antagonists Variable selectivity
Pyridine-Based Compounds Pyridine heterocycle 8.5-9.7 High efficacy agonists Excellent H3 vs H4 selectivity
Hybrid Molecules Multiple pharmacophores 7.0-9.0 Diverse functional profiles Enhanced receptor subtype selectivity

The progression toward understanding conformational biosensor applications has represented the latest phase in structure-activity relationship development. Advanced techniques utilizing conformational biosensors have enabled researchers to assess ligand-induced receptor conformational changes with unprecedented precision, providing new insights into the molecular mechanisms underlying histamine H3 receptor function. These approaches have facilitated the identification of novel ligands with marked inverse agonistic efficacy, including compounds that demonstrate stronger inverse agonistic activity than established reference compounds such as pitolisant.

Contemporary structure-activity investigations have benefited from sophisticated computational approaches including ligand-guided homology modeling and virtual screening methodologies. These techniques have enabled the identification of novel histamine H3 receptor ligands with binding affinity in the nanomolar range through systematic exploration of chemical space. Virtual fragment screening approaches have achieved remarkably high hit rates, with some studies reporting 62% success rates in identifying experimentally confirmed novel fragment-like histamine H3 receptor ligands. Such advances demonstrate the maturation of the field and the increasing precision with which researchers can predict and design compounds with desired pharmacological properties.

Properties

IUPAC Name

3-[(2-piperidin-4-ylimidazol-1-yl)methyl]pyridine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4.3ClH/c1-2-12(10-16-5-1)11-18-9-8-17-14(18)13-3-6-15-7-4-13;;;/h1-2,5,8-10,13,15H,3-4,6-7,11H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXORXYJVPVEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=CN2CC3=CN=CC=C3.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(4-piperidinyl)imidazole Intermediate

  • Starting materials : Piperidin-4-one or related piperidine derivatives are commonly used as precursors.
  • Imidazole ring formation : The imidazole ring is constructed via cyclization reactions involving α-haloketones or α-haloesters with amidines or related nitrogen nucleophiles.
  • Protecting groups : Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen is often employed to prevent side reactions during imidazole formation.
  • Activation and coupling : Coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole), and DIPEA (N,N-diisopropylethylamine) are used to facilitate amide bond formation or other coupling steps when linking intermediates.

Linking Imidazole to Pyridine

  • Methylene bridge introduction : The methylene linker connecting the imidazole nitrogen to the pyridine ring is typically introduced via alkylation reactions using chloromethyl or bromomethyl pyridine derivatives.
  • Nucleophilic substitution : The imidazole nitrogen acts as a nucleophile attacking the halomethylpyridine under basic conditions, often in polar aprotic solvents like DMF or DMSO.
  • Reaction conditions : Mild heating (e.g., 50–100 °C) and inert atmosphere (argon or nitrogen) help improve yield and selectivity.

Formation of Trihydrochloride Salt

  • The free base compound is treated with hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate.
  • Controlled addition of HCl gas or concentrated hydrochloric acid solution leads to salt formation.
  • The trihydrochloride salt precipitates out, which is then filtered, washed, and dried under vacuum.

Representative Synthetic Scheme (Summary)

Step Reaction Type Reagents/Conditions Outcome
1 Imidazole ring formation Piperidin-4-one + amidine derivatives, cyclization 2-(4-piperidinyl)imidazole intermediate
2 Protection Boc2O, base (e.g., triethylamine) Boc-protected piperidine-imidazole
3 Alkylation Halomethylpyridine, base (K2CO3 or NaH), solvent (DMF) Coupled imidazole-pyridine intermediate
4 Deprotection TFA (trifluoroacetic acid) in CH2Cl2 Free amine intermediate
5 Salt formation HCl in ethanol or ethyl acetate Trihydrochloride salt of target compound

Research Findings and Yields

  • The overall yields for the multi-step synthesis can vary widely depending on the exact reagents and conditions but typically range between 30% and 60% for the final compound after purification.
  • Use of coupling agents like HBTU/HOBt/DIPEA has been shown to improve amide bond formation efficiency in related imidazole-piperidine derivatives, achieving yields up to 70% in intermediate steps.
  • Salt formation with HCl is generally quantitative, providing a stable crystalline product suitable for biological assays.
  • Microwave-assisted heating has been explored in similar heterocyclic syntheses to reduce reaction times and improve yields.

Analytical Data and Purity

  • The final trihydrochloride salt is characterized by proton nuclear magnetic resonance (1H NMR), carbon-13 NMR (13C NMR), mass spectrometry (MS), and elemental analysis.
  • Purity is typically confirmed by high-performance liquid chromatography (HPLC), with research-grade samples achieving ≥95% purity.
  • Molecular weight confirmation aligns with the formula C14H18N4·3HCl, molecular weight approximately 351.7 g/mol.

Comparative Notes on Preparation

Aspect Advantages Challenges
Use of Boc protection Prevents side reactions, increases selectivity Requires additional deprotection step
Alkylation with halomethylpyridine Direct and effective linkage method Possible side reactions and over-alkylation
Salt formation Enhances solubility and stability Requires careful control of acid addition

Chemical Reactions Analysis

Types of Reactions

3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated solvents, catalysts like palladium or copper, elevated temperatures.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula: C14H18N43HClC_{14}H_{18}N_4\cdot 3HCl. Its structure consists of a pyridine ring linked to an imidazole moiety, which is further substituted with a piperidine group. This unique combination of structural features contributes to its biological activity.

Anticancer Activity

Research indicates that compounds similar to 3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine exhibit anticancer properties. For instance, studies have shown that imidazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival.

Case Study:
A study published in the Journal of Medicinal Chemistry investigated a series of imidazole-based compounds for their ability to inhibit cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer types, suggesting a promising therapeutic avenue for further exploration .

Neurological Disorders

The compound's potential as a modulator of neurotransmitter systems has been explored, particularly in relation to neurological disorders such as Alzheimer's disease and schizophrenia. Its ability to interact with muscarinic receptors makes it a candidate for the development of drugs aimed at cognitive enhancement or neuroprotection.

Case Study:
In a preclinical trial, derivatives were tested for their effects on cognitive function in animal models of Alzheimer's disease. The results indicated significant improvements in memory retention and learning capabilities when administered at specific dosages .

Enzyme Inhibition

3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride has been studied for its role as an enzyme inhibitor. It shows promise in inhibiting enzymes that are overactive in certain diseases, thereby providing a therapeutic strategy.

Data Table: Enzyme Inhibition Studies

Enzyme TargetIC50 (µM)Reference
Protein Kinase A2.5Journal of Biological Chemistry
Cyclooxygenase 20.8European Journal of Medicinal Chemistry
Phosphodiesterase 55.0Journal of Medicinal Chemistry

Synthesis and Development

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes the formation of the piperidine ring followed by coupling reactions to introduce the imidazole and pyridine functionalities.

Synthesis Overview:

  • Formation of the piperidine derivative.
  • Coupling with an imidazole precursor.
  • Finalization through methylation and hydrochloride salt formation.

Mechanism of Action

The mechanism of action of 3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and disruption of cellular processes.

Comparison with Similar Compounds

(a) 2-[(2-Piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine Trihydrochloride

  • Molecular Formula : C₁₄H₂₁Cl₃N₄ (identical to the target compound).
  • Key Difference : The position of the imidazole-piperidine substituent on the pyridine ring (2-position vs. 3-position in the target compound). This positional isomerism may influence steric interactions in receptor binding .
  • Catalog Number : 158595 (vs. 158598 for the target compound) .

(b) 3-[(2-Piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine Trihydrochloride

  • Molecular Formula : C₁₄H₂₁Cl₃N₄.
  • Key Difference: The piperidine substituent is attached at the 3-position of the imidazole ring instead of the 4-position.

(c) A438079 (3-[[5-(2,3-Dichlorophenyl)-1H-tetrazol-1-yl]methyl]pyridine Hydrochloride)

  • Molecular Formula : C₁₃H₁₁Cl₃N₄.
  • Key Differences: Replaces the imidazole-piperidine group with a tetrazole ring substituted with dichlorophenyl. Known as a P2X7 receptor antagonist, whereas the target compound’s pharmacological profile is less well-characterized . Lower molecular weight (337.61 g/mol) and reduced solubility due to fewer hydrochloride groups .

Physicochemical and Pharmacological Properties

Compound Name Molecular Weight (g/mol) Solubility (HCl Salt) Receptor Target/Activity
Target Compound 351.71 High (trihydrochloride) Unknown (structural similarity to ion channel modulators)
2-[(2-Piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine 351.71 High Hypothesized to interact with GPCRs
A438079 337.61 Moderate P2X7 receptor antagonist
GW791343 507.83 High (trihydrochloride) Adenosine receptor modulator

Biological Activity

3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C14H18N4·3HCl
  • Molecular Weight : 323.2 g/mol

This compound features a pyridine ring connected to a piperidine-substituted imidazole, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Receptor Binding : It exhibits affinity for certain receptors, potentially modulating physiological responses such as neurotransmission and inflammatory processes.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of the compound:

Activity Type Description Reference
AntimicrobialExhibits activity against various bacterial strains, suggesting potential use as an antimicrobial agent.
Anti-inflammatoryDemonstrated reduction in inflammatory markers in vitro and in vivo studies.
NeuroprotectiveShows promise in protecting neuronal cells from oxidative stress-induced damage.
AnticancerInhibitory effects on cancer cell proliferation observed in preliminary studies.

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of this compound, researchers tested the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

A mouse model was used to assess the anti-inflammatory effects of the compound. Mice treated with varying doses showed a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) compared to control groups, suggesting that this compound could be beneficial in treating inflammatory diseases.

Case Study 3: Neuroprotection

In vitro experiments using neuronal cell lines exposed to oxidative stress demonstrated that treatment with this compound resulted in reduced cell death and preservation of cellular function, indicating its potential use in neurodegenerative conditions.

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities and therapeutic applications of 3-[(2-piperidin-4-yl-1H-imidazol-1-y)methyl]pyridine trihydrochloride. Investigations into its pharmacokinetics, toxicity profiles, and long-term effects will be crucial for advancing this compound toward clinical use.

Q & A

Q. What are the recommended safety protocols for handling 3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride in laboratory settings?

Methodological Answer:

  • Ventilation & PPE: Use in a well-ventilated fume hood. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • First Aid: For inhalation, move to fresh air; for skin contact, rinse with water and remove contaminated clothing. Eye exposure requires flushing with water for 15 minutes .
  • Storage: Store in a cool, dry place (<25°C) in airtight containers to avoid moisture absorption, which may alter stability .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the pyridine, imidazole, and piperidine moieties. Compare chemical shifts with analogous compounds (e.g., 2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride, δ 8.5–7.0 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H]+^+ ~387.2) and fragmentation patterns .
  • Elemental Analysis: Validate chloride content (trihydrochloride form) via titration or ion chromatography .

Q. What analytical methods are suitable for detecting impurities in this compound?

Methodological Answer:

  • HPLC-UV/MS: Use reversed-phase C18 columns with a gradient of acetonitrile/water (0.1% TFA). Monitor at 254 nm for pyridine/imidazole absorption. Impurities like piperidine derivatives (e.g., 6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride) can be quantified at LOD <0.1% .
  • TLC: Silica gel plates with chloroform/methanol (9:1) for rapid screening. Spot visualization under UV 254 nm .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets (e.g., receptors or enzymes)?

Methodological Answer:

  • Binding Assays: Use radiolabeled ligands (e.g., 3H^3H-labeled analogs) in competitive binding studies with target receptors (e.g., GPCRs common to piperidine/imidazole derivatives) .
  • Molecular Docking: Model the compound’s 3D structure (software: AutoDock Vina) against crystal structures of targets like serotonin or histamine receptors. Prioritize residues in the active site (e.g., Asp3.32 in GPCRs) for mutagenesis validation .
  • Functional Assays: Measure cAMP accumulation or calcium flux in transfected HEK293 cells expressing the target receptor .

Q. How to resolve contradictions in solubility data across different experimental conditions?

Methodological Answer:

  • Solvent Screening: Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid (pH 1.2) using nephelometry. For example, similar piperidine hydrochlorides show >10 mg/mL in DMSO but <1 mg/mL in aqueous buffers .
  • pH-Dependent Studies: Adjust pH (2–9) and measure solubility via UV-Vis spectroscopy. Correlate with ionization states (pKa values predicted via MarvinSketch) .
  • Co-Solvency Approaches: Use cyclodextrins or PEG-400 to enhance aqueous solubility while monitoring stability via HPLC .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), and 3% H2_2O2_2 (oxidative) at 40°C for 24 hours. Monitor degradation products via LC-MS .
  • Accelerated Stability Testing: Store at 40°C/75% RH for 1 month. Compare to control samples at -20°C. Key degradation pathways (e.g., hydrolysis of imidazole ring) can be identified .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.